molecular formula C31H55NO16 B8106413 Mal-PEG12-acid

Mal-PEG12-acid

Cat. No.: B8106413
M. Wt: 697.8 g/mol
InChI Key: FRRHLQYEWMQTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG12-acid typically involves the reaction of maleimide with polyethylene glycol, followed by the introduction of a carboxylic acid group at the terminal end. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG12-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-PEG12-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Mal-PEG12-acid involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group undergoes a Michael addition reaction with thiols, resulting in the formation of stable thioether bonds. This covalent attachment can modify the properties of the target biomolecule, such as increasing its solubility or altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG12-acid is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55NO16/c33-29-1-2-30(34)32(29)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(35)36/h1-2H,3-28H2,(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHLQYEWMQTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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